molecular formula C11H9BrN2O2 B1407532 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide CAS No. 1363843-19-9

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide

Cat. No. B1407532
CAS RN: 1363843-19-9
M. Wt: 281.1 g/mol
InChI Key: NEXUSMKZAGJKBC-UHFFFAOYSA-N
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Description

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide is a chemical compound with the molecular formula C13H11BrN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string BrC1=CC=C(NC=C2C3C(N(C)C(C3)=O)=O)C2=C1 . This compound has a molecular weight of 307.14 .


Physical And Chemical Properties Analysis

This compound is a crystalline compound . It has a melting point of 271.4 °C . The compound is stable up to 290 °C with two-step degradation . The thermal degradation of the compound follows zero-order kinetics and has an activation energy of 144.7 kJ mol .

Scientific Research Applications

  • Synthetic Applications :

    • Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, demonstrating that these compounds, which are closely related to 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanamide, are valuable starting materials for the preparation of various derivatives, including 3-(1H-indol-3-yl)-3-oxopropanamides (Slaett, Janosik, Wahlström, & Bergman, 2005).
    • Venkatanarayana and Dubey (2013) described a method for synthesizing 3-cyanoacetyl indole derivatives, useful as starting materials for various new compounds, including 3-(1H-indol-3yl)-3-oxopropanamides (Venkatanarayana & Dubey, 2013).
  • Biological Activity and Therapeutic Potential :

    • Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with potent in vitro inhibitory potential against urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
    • Attaby, Ramla, and Gouda (2007) investigated the antimicrobial and enzyme activity of various 4(1H-indol-3-yl)-2-thioxopyridine derivatives, highlighting their potential as antimicrobial agents (Attaby, Ramla, & Gouda, 2007).
    • Ibrahim et al. (2017) evaluated marine indole alkaloids, including 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamines, for antidepressant and sedative activities, suggesting their use in drug development (Ibrahim et al., 2017).
  • Diverse Applications in Chemistry :

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-6-1-2-9-7(3-6)8(5-14-9)10(15)4-11(13)16/h1-3,5,14H,4H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXUSMKZAGJKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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